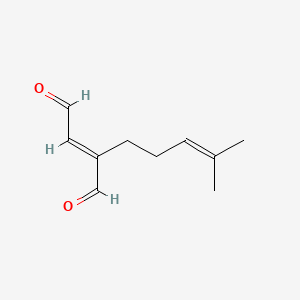

(E)-2-(4-methylpent-3-enyl)but-2-enedial

Description

Structure

3D Structure

Properties

CAS No. |

121325-68-6 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(E)-2-(4-methylpent-3-enyl)but-2-enedial |

InChI |

InChI=1S/C10H14O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4,6-8H,3,5H2,1-2H3/b10-6+ |

InChI Key |

RZUYNBNUYOKGPO-UXBLZVDNSA-N |

SMILES |

CC(=CCCC(=CC=O)C=O)C |

Isomeric SMILES |

CC(=CCC/C(=C\C=O)/C=O)C |

Canonical SMILES |

CC(=CCCC(=CC=O)C=O)C |

Synonyms |

2(E)-(4-methyl-3-pentenylidene)butanedial alpha-acaridial beta-acaridial |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of E 2 4 Methylpent 3 Enyl but 2 Enedial

Retrosynthetic Analysis of the (E)-2-(4-methylpent-3-enyl)but-2-enedial Carbon Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis begins by disconnecting the carbon skeleton to identify simpler, commercially available starting materials. The target molecule is a C10 terpene aldehyde, suggesting its origin from isoprene (B109036) units. lookchem.comresearchgate.net

A primary disconnection can be made at the C2-C3 bond of the but-2-enedial core, leading to two key fragments: a C6 unit derived from the 4-methylpent-3-enyl side chain and a C4 dialdehyde (B1249045) unit. Further disconnection of the C6 fragment reveals its construction from isoprene or related C5 building blocks. nih.gov The but-2-enedial moiety can be conceptually derived from precursors like maleic anhydride (B1165640) or related dicarbonyl compounds. researchgate.netekb.eg

Another retrosynthetic approach involves a Wittig-type reaction to form the C2-C3 double bond. This would involve a phosphonium (B103445) ylide derived from a C6 aldehyde and a C4 dicarbonyl compound. The stereochemistry of the double bond would be a critical consideration in this approach. organic-chemistry.orgwikipedia.org

A third strategy could involve the functionalization of a pre-existing terpene skeleton. For instance, a readily available terpene like citral (B94496) could potentially be modified to introduce the second aldehyde group, although this would require selective oxidation methods. nowgonggirlscollege.co.in

Table 1: Key Disconnections and Precursors for this compound

| Disconnection Strategy | Key Precursors |

| C2-C3 Bond Cleavage | 4-methylpent-3-enal, Glyoxal |

| Wittig-Type Reaction | (4-methylpent-3-enyl)triphenylphosphonium bromide, 2-oxomalonaldehyde |

| Terpene Functionalization | Citral, Oxidizing agents |

Development of Stereoselective Routes to the (E)-Configuration of this compound

The synthesis of the target molecule with the correct (E)-configuration at the C2-C3 double bond is a significant challenge. This section explores enantioselective approaches to precursors and methods for controlling olefin geometry.

Enantioselective Approaches to Precursors of this compound

While the target molecule itself is not chiral, the use of chiral precursors can influence the stereochemical outcome of certain reactions and can be a valuable strategy in complex syntheses. researchgate.net Enantioselective synthesis of terpene building blocks is a well-established field. nih.gov For instance, the synthesis of chiral alcohols or aldehydes that can be elaborated into the 4-methylpent-3-enyl side chain can be achieved through various methods, including asymmetric catalysis and the use of chiral auxiliaries. mdpi.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of terpenes and their precursors. researchgate.net For example, proline-catalyzed Robinson annulations or asymmetric aldol (B89426) reactions could be employed to construct chiral intermediates that are then converted to the desired side chain. researchgate.net

Control of Olefin Geometry in the Synthesis of this compound

The formation of the (E)-double bond is crucial. Several methods can be employed to achieve this stereoselectivity.

Wittig Reaction and its Modifications: The standard Wittig reaction often favors the (Z)-alkene, especially with unstabilized ylides. organic-chemistry.orgyoutube.com However, the Schlosser modification of the Wittig reaction can be used to favor the (E)-alkene. wikipedia.orglibretexts.org This involves the use of a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, leading to the thermodynamically more stable (E)-alkene. harvard.edu Stabilized ylides, on the other hand, generally give predominantly (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate (B1237965) esters, is a reliable method for the synthesis of (E)-alkenes. The reaction typically shows high (E)-selectivity, especially when the substituents on the phosphonate and the aldehyde are sterically demanding.

Ring-Closing Metathesis (RCM): While typically used for cyclic compounds, strategies involving RCM can be adapted for the stereoselective synthesis of acyclic alkenes. nih.gov Recent advances have led to catalysts that can control the stereochemical outcome of metathesis reactions.

Photoinduced, Ni-Catalyzed Alkenylation: Recent research has demonstrated the use of photoinduced nickel catalysis for the stereodivergent synthesis of both (E)- and (Z)-alkenes. acs.orgbohrium.com This method offers a versatile approach to control olefin geometry under mild conditions. acs.orgbohrium.com

Table 2: Comparison of Methods for (E)-Alkene Synthesis

| Method | Advantages | Disadvantages |

| Schlosser Modification of Wittig | High (E)-selectivity | Requires stoichiometric strong base, low temperatures |

| Horner-Wadsworth-Emmons | High (E)-selectivity, milder conditions | Phosphonate esters can be more difficult to prepare |

| Ring-Closing Metathesis | Catalytic, good functional group tolerance | May require specific substrate design |

| Photoinduced Ni-Catalysis | Mild conditions, high stereoselectivity | May require specialized equipment and photocatalysts |

Novel Catalytic Strategies for the Formation of this compound

The development of novel catalytic strategies is essential for efficient and sustainable synthesis. numberanalytics.com Transition metal catalysis and organocatalysis offer powerful tools for the construction of the target molecule.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to form the carbon-carbon bonds in the target molecule. numberanalytics.com For example, a Suzuki or Negishi coupling could be used to connect the C6 side chain to a suitably functionalized C4 dialdehyde precursor.

Organocatalysis provides a metal-free alternative for C-C bond formation. numberanalytics.comspringernature.com Aldol reactions, Michael additions, and other organocatalytic transformations can be used to construct the carbon skeleton with high stereocontrol. For instance, an asymmetric Michael addition of an enolate to an α,β-unsaturated aldehyde could be a key step in the synthesis.

Hydrogenative and transfer-hydrogenative couplings represent another class of catalytic reactions that can be employed. nih.gov These methods utilize hydrogen or a hydrogen donor to couple unsaturated compounds, such as dienes or alkynes, to aldehydes. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in the Production of this compound

Chemoenzymatic synthesis and biocatalysis offer environmentally friendly and highly selective methods for the production of complex molecules. acs.orgmdpi.comnih.gov Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. acs.org

For the synthesis of this compound, several enzymatic transformations could be envisioned. Lipases can be used for the kinetic resolution of racemic precursors, providing access to enantiomerically pure building blocks. mdpi.com Aldolases are enzymes that catalyze the formation of carbon-carbon bonds and could be used to construct the β-hydroxy aldehyde intermediate. libretexts.orgrsc.org

Terpene synthases are enzymes that catalyze the cyclization of linear isoprenoid precursors to form a vast array of terpene scaffolds. nih.gov While the target molecule is acyclic, engineered terpene synthases or related enzymes could potentially be used to construct the carbon skeleton. rsc.org Furthermore, cytochrome P450 enzymes are known to be involved in the functionalization of terpenes, including oxidation reactions that could introduce the aldehyde groups. nih.gov

A chemoenzymatic cascade could be designed where a chemical step is followed by one or more enzymatic reactions. mdpi.com For example, a chemical synthesis could be used to generate a precursor that is then selectively oxidized by an enzyme to form the final dialdehyde product.

Flow Chemistry and Continuous Processing for the Synthesis of this compound

Flow chemistry and continuous processing have emerged as powerful technologies for the synthesis of fine chemicals and pharmaceuticals. acs.orglonza.comrsc.org These methods offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. organic-chemistry.orgyoutube.com

Flow reactors, such as microreactors or packed-bed reactors, can be used to perform reactions under high temperature and pressure with enhanced safety. acs.orgfraunhofer.de This can lead to faster reaction rates and higher yields. amarequip.com Furthermore, the use of immobilized catalysts or enzymes in a flow system allows for easy separation and reuse of the catalyst, making the process more sustainable. acs.orgfraunhofer.de

Table 3: Potential Flow Chemistry Applications in the Synthesis

| Reaction Step | Flow Chemistry Advantage |

| Wittig Reaction | Precise control of stoichiometry and residence time |

| Catalytic Coupling | Efficient mixing and heat transfer, use of packed-bed catalysts |

| Enzymatic Oxidation | Immobilized enzyme for continuous catalysis and easy separation |

| Multi-step Synthesis | Telescoping of reactions, minimizing intermediate handling |

Elucidation of Reactivity and Reaction Mechanisms of E 2 4 Methylpent 3 Enyl but 2 Enedial

Mechanistic Studies of Aldehyde Functionality in (E)-2-(4-methylpent-3-enyl)but-2-enedial

The two aldehyde groups in this compound are key centers of its reactivity. One aldehyde is part of an α,β-unsaturated system, while the other is a saturated aldehyde. This electronic differentiation influences their respective reactivities towards nucleophiles and redox agents.

The aldehyde groups in this compound are susceptible to nucleophilic attack. Due to the electron-withdrawing nature of the conjugated system, the carbonyl carbon of the α,β-unsaturated aldehyde is expected to be less electrophilic than the saturated aldehyde. Consequently, nucleophilic additions would likely occur preferentially at the saturated aldehyde.

Condensation reactions, such as the formation of imines, oximes, and hydrazones, are anticipated to proceed at both aldehyde positions. The specific conditions of the reaction, including pH and the nature of the nucleophile, would determine the selectivity and extent of the reaction. For instance, a reaction with a stoichiometric amount of a nucleophile might favor reaction at the more reactive saturated aldehyde, while an excess of the nucleophile would likely lead to reaction at both sites.

While specific studies on the condensation reactions of this compound are not extensively documented, the general principles of aldehyde chemistry suggest that it would readily participate in such transformations.

The oxidation and reduction of the carbonyl groups in this compound can lead to a variety of products. The selective transformation of one aldehyde over the other is a significant synthetic challenge.

In a documented synthesis of an analog of β-acaridial, the intermediate β-acaridiol [(E)-7] was oxidized using pyridinium (B92312) dichromate (PDC) to yield β-acariolal. nih.gov This demonstrates the feasibility of oxidizing a primary alcohol to an aldehyde in a similar molecular framework. The reverse reaction, the reduction of the aldehyde groups, can be achieved using various reducing agents. The choice of reagent would determine the outcome of the reduction. For example, a mild reagent like sodium borohydride (B1222165) would likely reduce both aldehydes to the corresponding diol. More complex reducing agents could potentially offer selectivity between the conjugated and non-conjugated aldehydes.

| Transformation | Reagent | Product | Reference |

| Oxidation of β-acaridiol to β-acariolal | Pyridinium Dichromate (PDC) | β-acariolal | nih.gov |

Investigations into the Reactivity of the α,β-Unsaturated System in this compound

The α,β-unsaturated dialdehyde (B1249045) core of the molecule is a versatile platform for a range of chemical transformations, including conjugate additions and pericyclic reactions.

The α,β-unsaturated aldehyde system in this compound is an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the conjugated system in a 1,4-conjugate addition. A wide variety of nucleophiles, including enolates, amines, and thiols, are expected to undergo this reaction.

The general mechanism for a Michael reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl compound, followed by protonation of the resulting enolate. While no specific examples of Michael additions to this compound have been reported, this reaction is a fundamental transformation for this class of compounds.

The conjugated π-system of this compound can participate in pericyclic reactions, most notably cycloadditions. The α,β-unsaturated aldehyde can act as a dienophile in Diels-Alder reactions or as a partner in other cycloaddition processes.

For instance, α,β-unsaturated aldehydes are known to undergo [4+2] cycloadditions with dienes. The stereochemistry of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. While direct experimental data for this compound in cycloaddition reactions is not available, its structural features suggest it would be a reactive component in such transformations.

Cascade and Multicomponent Reactions Featuring this compound

The presence of two aldehyde functionalities in a conjugated system makes this compound an excellent candidate for cascade and multicomponent reactions. nih.govnih.govrsc.org These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

The reactivity of the α,β-unsaturated dialdehyde core can be harnessed in various ways:

Michael Addition: The β-carbon of the but-2-enedial system is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. libretexts.orgpressbooks.pub This initial Michael addition can be the first step in a cascade sequence.

Knoevenagel Condensation: The aldehyde groups can undergo condensation with active methylene (B1212753) compounds in a Knoevenagel reaction. This can be followed by intramolecular reactions to form cyclic products. nih.gov

An example of a potential cascade reaction would be the reaction of this compound with a dinucleophile. The initial Michael addition of one nucleophilic center could be followed by an intramolecular cyclization of the second nucleophilic center with one of the aldehyde groups.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are also a promising avenue for this compound. nih.gov For instance, a Passerini or Ugi reaction involving one of the aldehyde groups could be envisioned, potentially followed by further transformations involving the remaining functional groups. The design of such MCRs would allow for the generation of diverse molecular scaffolds with high efficiency.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Insights into E 2 4 Methylpent 3 Enyl but 2 Enedial

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of (E)-2-(4-methylpent-3-enyl)but-2-enedial

There are no published high-resolution 1H or 13C NMR spectra for this compound. Consequently, a conformational analysis based on experimental NMR data is not possible. Such an analysis would typically involve the determination of chemical shifts, coupling constants, and the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) to elucidate the through-bond and through-space correlations between nuclei. This information is crucial for confirming the compound's constitution and understanding its three-dimensional structure in solution. Without this primary data, a data table of NMR assignments cannot be generated.

Vibrational Spectroscopy (IR, Raman) in Probing Functional Group Interactions within this compound

Experimental Infrared (IR) and Raman spectra for this compound have not been reported in the scientific literature. Vibrational spectroscopy is essential for identifying the functional groups present in a molecule and probing their electronic environment. For this compound, IR and Raman spectroscopy would be expected to show characteristic vibrational modes for the aldehyde (C=O and C-H stretching), alkene (C=C stretching), and alkyl functionalities. The precise frequencies of these vibrations could offer insights into intramolecular interactions, such as conjugation between the double bonds and the aldehyde groups. The absence of this data precludes the creation of a table of vibrational frequencies and their assignments.

Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Fragmentation Pathway Elucidation of this compound

Detailed mass spectrometry (MS) and tandem mass spectrometry (MS/MS) studies on this compound are not available. While a molecular formula of C10H14O2 can be assigned, the fragmentation pathways under various ionization conditions (e.g., electron ionization, electrospray ionization) have not been elucidated. nih.gov Such studies would be invaluable for confirming the molecular weight and for obtaining structural information based on the observed fragment ions. Ion mobility mass spectrometry could further provide information on the compound's shape and size in the gas phase. Without experimental mass spectra, a table of observed ions and their proposed structures cannot be compiled.

Chiroptical Methods (e.g., ECD, VCD) for Stereochemical Confirmation in Derivatized this compound

This compound itself is achiral. However, if it were to be derivatized to introduce chiral centers, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be necessary to determine the absolute stereochemistry of the resulting products. There are no published studies on the derivatization of this compound, and therefore no ECD or VCD data are available for analysis.

Computational and Theoretical Investigations of E 2 4 Methylpent 3 Enyl but 2 Enedial

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of (E)-2-(4-methylpent-3-enyl)but-2-enedial

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights into its chemical behavior. researchgate.netresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the conjugated system encompassing the two aldehyde groups and the carbon-carbon double bond is expected to significantly influence the HOMO and LUMO energies. The HOMO would likely be distributed across the π-system, while the LUMO would also be centered on this conjugated region, particularly on the electrophilic carbon atoms of the carbonyl groups and the β-carbon of the ene-dial system.

Another important aspect is the molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. For this compound, the oxygen atoms of the aldehyde groups would be the most electron-rich sites, while the carbonyl carbons and the protons of the aldehyde groups would be electron-poor. This information is invaluable for predicting sites of nucleophilic and electrophilic attack.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further quantitative measures of reactivity.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Note: The actual values would require specific DFT calculations.

The application of DFT to similar unsaturated aldehydes has demonstrated its utility in elucidating reaction mechanisms, such as thermal oxidation. nih.govresearchgate.net These studies confirm that DFT can accurately determine active sites and activation energies, providing a solid basis for predicting the reactivity of this compound. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding the influence of different solvent environments.

The molecule possesses several rotatable bonds, particularly in the 4-methylpent-3-enyl side chain and around the single bond connecting the side chain to the but-2-enedial core. MD simulations would reveal the most stable conformations (low-energy states) and the energy barriers between them. This is achieved by simulating the molecule's trajectory over time, allowing it to sample various conformational states. The results can be visualized through Ramachandran-like plots for key dihedral angles, showing the most populated conformational regions.

Furthermore, MD simulations can effectively model solvent effects. By immersing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent influences the conformational preferences and dynamics. For instance, in a polar solvent like water, conformations that maximize the exposure of the polar aldehyde groups to the solvent may be favored. The radial distribution function can be calculated to understand the structuring of solvent molecules around specific atoms of the solute.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | Quantifies the exposure of different parts of the molecule to the solvent. |

These simulations would provide a dynamic picture of the molecule's behavior, which is a crucial complement to the static view provided by methods like DFT.

Quantum Chemical Analysis of Reaction Transition States and Energy Profiles for Transformations of this compound

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions by locating and characterizing transition states (TS) and mapping out the reaction energy profile. For this compound, several transformations could be investigated.

As an α,β-unsaturated dialdehyde (B1249045), it has multiple reactive sites. youtube.com Potential reactions include:

Nucleophilic addition to the carbonyl carbons.

Michael (1,4-conjugate) addition to the β-carbon.

Cyclization reactions , such as intramolecular aldol (B89426) or Prins-type reactions.

Oxidation and reduction of the aldehyde groups.

Reactions involving the side chain , such as addition to the double bond.

For any proposed reaction, quantum chemical calculations can determine the complete energy profile, including the energies of reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactant and the transition state) is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified.

For example, in a Michael addition, calculations would model the approach of a nucleophile to the β-carbon. The TS would represent the point of highest energy along this reaction coordinate, where the new bond is partially formed. Frequency calculations are performed to confirm the nature of the stationary points: a minimum on the potential energy surface (reactants, products, intermediates) has all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Illustrative Energy Profile Data for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Description |

|---|---|---|---|

| Reactants | 0.0 | 0 | Starting materials at their optimized geometry. |

| Transition State 1 (TS1) | +25.0 | 1 | Highest energy point for the first step. |

| Intermediate | -5.0 | 0 | A stable species formed after the first step. |

| Transition State 2 (TS2) | +15.0 | 1 | Highest energy point for the second step. |

| Products | -20.0 | 0 | Final products at their optimized geometry. |

Note: These values are hypothetical and serve to illustrate the output of such a study.

Studies on similar unsaturated aldehydes have successfully used these methods to understand their atmospheric reactions and thermal degradation pathways. nih.govucar.edu

Ligand-Receptor Docking and Molecular Modeling of this compound with Biological Targets (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of this compound from a mechanistic perspective.

Given its structure as an α,β-unsaturated aldehyde, a known class of covalent modifiers, a primary focus of docking studies would be on enzymes where it could act as an inhibitor. A likely mechanism is the covalent modification of nucleophilic residues (such as cysteine or lysine) in the active site via Michael addition.

The docking process would involve:

Preparation of the ligand: The 3D structure of this compound would be generated and its energy minimized.

Selection and preparation of the receptor: A biologically relevant protein target would be chosen, and its structure (usually from the Protein Data Bank) prepared by adding hydrogens, assigning charges, and defining the binding pocket.

Docking simulation: A docking algorithm would systematically sample different orientations and conformations of the ligand within the receptor's active site, scoring each pose based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions).

Analysis of results: The top-scoring poses would be analyzed to understand the specific interactions driving the binding. For covalent docking, the analysis would focus on the proximity and orientation of the ligand's electrophilic centers to the receptor's nucleophilic residues.

Table 4: Example Output of a Molecular Docking Study

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimate of the binding free energy; more negative values indicate stronger binding. |

| Predicted Interactions | A list of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

| Covalent Adduct Formation | Distance and angle between the ligand's β-carbon and a nucleophilic residue (e.g., Cys-SH) to assess the feasibility of a covalent bond. |

| Key Interacting Residues | The amino acids in the active site that form the most significant interactions with the ligand. |

Such studies could generate hypotheses about the compound's mechanism of action, which could then be tested experimentally.

Spectroscopic Property Prediction through Computational Methods for this compound

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C=C stretch, C-H bend). The predicted IR spectrum can be compared with an experimental spectrum to confirm the structure. For this compound, strong absorptions would be predicted for the carbonyl (C=O) stretching vibrations (typically around 1680-1700 cm⁻¹) and the C=C stretching vibrations (around 1600-1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The calculated chemical shifts are then compared to a reference compound (like tetramethylsilane) to obtain values that can be directly compared with experimental NMR spectra. These calculations are sensitive to the molecule's conformation, making them a powerful tool for structural assignment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV or visible light. For a conjugated system like this compound, a π → π* transition is expected to be the lowest energy transition, giving rise to a λ_max value in the UV region. The calculated λ_max can help in identifying and characterizing the compound.

Table 5: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value Range | Key Structural Feature |

|---|---|---|---|

| IR | C=O Stretch | 1680-1700 cm⁻¹ | Aldehyde groups |

| IR | C=C Stretch | 1600-1650 cm⁻¹ | Conjugated double bonds |

| ¹H NMR | Aldehydic H | 9.5-10.5 ppm | -CHO protons |

| ¹H NMR | Vinylic H | 5.5-7.5 ppm | C=C-H protons |

| ¹³C NMR | Carbonyl C | 190-200 ppm | C=O carbons |

| UV-Vis | λ_max (π → π*) | 220-280 nm | Conjugated π-system |

Note: These are typical ranges and actual calculated values would be more precise.

These computational predictions serve as a powerful complement to experimental spectroscopic analysis, aiding in the definitive identification and characterization of this compound.

Mechanistic Biological and Bioorganic Chemistry of E 2 4 Methylpent 3 Enyl but 2 Enedial

Investigations into Molecular Target Engagement of (E)-2-(4-methylpent-3-enyl)but-2-enedial

There are no specific studies published in the scientific literature that investigate the molecular target engagement of this compound.

Enzyme Inhibition Studies and Kinetic Characterization of this compound

No enzyme inhibition or kinetic characterization studies for this compound have been reported. While the α,β-unsaturated aldehyde moiety present in the molecule is known to be a reactive electrophile capable of inhibiting enzymes through covalent modification, particularly those with nucleophilic residues like cysteine in their active sites, no specific enzyme targets for this compound have been identified or characterized. nih.govresearchgate.net

Receptor Binding Profiling and Allosteric Modulation by this compound

There is no available data from receptor binding assays or studies on allosteric modulation for this compound.

Covalent and Non-Covalent Interactions of this compound with Biomolecules (e.g., Proteins, DNA)

Direct experimental evidence of the interactions between this compound and biomolecules is not present in the current scientific literature. However, the chemical nature of α,β-unsaturated aldehydes suggests a high potential for covalent interactions. nih.govcapes.gov.br These compounds are known Michael acceptors and can react with nucleophiles such as the thiol groups of glutathione (B108866) and cysteine residues in proteins, as well as with primary amino groups. nih.govresearchgate.net They have also been shown to form adducts with DNA bases, particularly deoxyguanosine. acs.org It is plausible that this compound could engage in similar reactions, but this has not been experimentally verified.

Elucidation of Signaling Pathway Modulation by this compound at a Molecular Level

No studies have been published that elucidate the modulation of any specific signaling pathways by this compound. Related α,β-unsaturated aldehydes have been shown to modulate pathways related to oxidative stress and inflammation, such as those involving NF-κB and MAP kinases, often as a consequence of their reactivity with regulatory proteins. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into this compound Analogues

There are no published structure-activity relationship (SAR) studies for analogues of this compound. Such studies would require the synthesis and biological evaluation of a series of related compounds to determine the contribution of different structural features to a particular biological activity, which has not been undertaken for this chemical series.

Applications of this compound as a Chemical Probe in Biological Systems

This compound has not been reported for use as a chemical probe in any biological system. The development of a chemical probe requires extensive characterization of its selectivity and mechanism of action, which is currently lacking for this compound.

Potential Applications of E 2 4 Methylpent 3 Enyl but 2 Enedial in Advanced Organic Synthesis and Materials Science

(E)-2-(4-methylpent-3-enyl)but-2-enedial as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of the 4-methylpent-3-enyl side chain, derived from natural terpenes, positions this compound as a potential chiral building block in asymmetric synthesis. scilit.comnih.govunivie.ac.at The "chiral pool" approach in organic synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. scilit.comnih.govunivie.ac.atresearchgate.netresearchgate.net Terpenes, in particular, are widely employed for this purpose. scilit.comnih.govunivie.ac.atresearchgate.netresearchgate.net

The dialdehyde (B1249045) functionality of this compound offers two reactive handles for constructing intricate molecular architectures. For instance, these aldehyde groups could participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build up molecular complexity. ncert.nic.in The stereocenter in the side chain could direct the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers of the target molecule.

Table 1: Potential Asymmetric Reactions Utilizing this compound

| Reaction Type | Potential Outcome | Relevance |

| Asymmetric Aldol Condensation | Formation of chiral β-hydroxy aldehydes or ketones | Key intermediates in natural product synthesis. |

| Chiral Lewis Acid Catalyzed Diels-Alder | Construction of complex cyclic systems with controlled stereochemistry | Access to a wide range of polycyclic natural products. |

| Organocatalytic Michael Addition | Enantioselective formation of new carbon-carbon bonds | A powerful tool in modern asymmetric synthesis. pnas.org |

| Asymmetric Alkynylation | Introduction of alkyne functionalities for further elaboration | Versatile handles for click chemistry and other transformations. researchgate.net |

While specific examples involving this compound are not documented, the transformation of other terpene-derived aldehydes into valuable chiral intermediates, such as epoxides, highlights the potential of this class of compounds. rsc.org

Derivatization of this compound for Novel Functional Materials

The rich chemical functionality of this compound makes it an attractive platform for the synthesis of novel functional materials. The two aldehyde groups can be readily derivatized through reactions with a variety of nucleophiles, leading to the formation of new materials with tailored properties. For example, reaction with primary amines would yield Schiff bases, which can exhibit interesting optical and electronic properties and serve as ligands for metal complexes.

Furthermore, the α,β-unsaturated nature of the dialdehyde system allows for conjugate addition reactions, providing another avenue for functionalization. nih.govnih.gov The introduction of different functional groups onto the molecular backbone could be used to tune properties such as solubility, thermal stability, and conductivity.

Table 2: Potential Derivatization Reactions and Resulting Functional Materials

| Derivatization Reaction | Reagent | Potential Functional Material | Potential Application |

| Schiff Base Condensation | Aromatic Diamines | Conjugated Polymers/Oligomers | Organic Electronics, Sensors |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Cross-linked Networks, Functional Dyes | Nonlinear Optics, Coatings |

| Wittig Reaction | Phosphonium (B103445) Ylides | Extended Conjugated Systems | Organic Light-Emitting Diodes (OLEDs) |

| Michael Addition | Thiols, Amines | Functionalized Polymers | Biomaterials, Drug Delivery |

The synthesis of terpene-phenol-aldehyde resins demonstrates the utility of terpene-derived aldehydes in creating materials with desirable properties, such as high softening points, for various industrial applications. researchgate.netgoogle.comgoogle.com Although not specifically using this dialdehyde, these studies provide a proof-of-concept for the incorporation of terpene moieties into resinous materials.

Use of this compound as a Monomer in Polymer Chemistry (Mechanistic Aspects of Polymerization)

The presence of two polymerizable functionalities—the conjugated dialdehyde system and the alkene in the side chain—suggests that this compound could serve as a versatile monomer in polymer chemistry. The polymerization could potentially proceed through several mechanisms, leading to polymers with distinct architectures and properties.

The aldehyde groups can undergo polymerization through mechanisms such as cationic polymerization, particularly in the presence of Lewis or Brønsted acid initiators. ncert.nic.in However, the polymerization of α,β-unsaturated aldehydes can be complex. nih.gov The conjugated system can also participate in polymerization reactions.

The alkene in the 4-methylpent-3-enyl side chain provides an additional site for polymerization, for instance, through free-radical or coordination polymerization. This could lead to the formation of cross-linked polymers, where the dialdehyde moiety acts as a cross-linking agent. kpi.uawikipedia.orgthermofisher.com The use of bifunctional molecules to create cross-linked networks is a common strategy to enhance the mechanical and thermal properties of polymers. kpi.ua

Table 3: Potential Polymerization Pathways for this compound

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure | Key Mechanistic Features |

| Cationic Polymerization | Lewis/Brønsted Acids | Polyacetal backbone | Propagation via carbocationic intermediates. |

| Anionic Polymerization | Organometallic reagents | Polyacetal or vinyl polymer | Nucleophilic attack on the carbonyl or conjugated system. |

| Radical Polymerization | Radical Initiators (e.g., AIBN) | Cross-linked network | Polymerization through the side-chain alkene and potentially the conjugated system. |

| Polycondensation | Diamines, Dihydrazides | Polyimines, Polyhydrazones | Step-growth polymerization with elimination of water. |

Given the lack of specific experimental data, these proposed applications remain theoretical. Further research is required to explore the synthesis, derivatization, and polymerization of this compound to fully unlock its potential in advanced organic synthesis and materials science.

Future Research Directions and Unresolved Challenges in the Study of E 2 4 Methylpent 3 Enyl but 2 Enedial

Development of More Efficient and Sustainable Synthetic Routes for (E)-2-(4-methylpent-3-enyl)but-2-enedial

A significant hurdle in the study of this compound is the absence of a well-established synthetic route. The development of an efficient and sustainable synthesis is the gateway to all other areas of research.

Future synthetic strategies could draw inspiration from general methods for creating substituted alkenes and dialdehydes. libretexts.orgscispace.com Key challenges include controlling the stereochemistry of the trisubstituted double bond within the butenedial core and preventing unwanted side reactions of the highly reactive aldehyde groups. researchgate.net

Potential Synthetic Approaches:

Convergent Synthesis: A strategy involving the coupling of two main fragments could be explored. One fragment would be a C6 terpenoid unit, such as a derivative of geranial or neral, containing the 4-methylpent-3-enyl moiety. The second fragment would be a C4 unit that can be transformed into the dialdehyde (B1249045). Metal-catalyzed cross-coupling reactions could be investigated for this purpose.

Linear Synthesis from Terpenoid Precursors: Starting from readily available terpenoids like geraniol (B1671447) or farnesol, a sequence of oxidative transformations could be devised to selectively install the aldehyde functionalities while preserving the existing double bond.

Green Chemistry Approaches: Future work must prioritize sustainability. This includes using non-toxic reagents, minimizing solvent waste, and employing catalytic methods over stoichiometric ones. For instance, electrochemical oxidation methods, which have been used to regenerate periodate (B1199274) for producing dialdehyde cellulose, could be adapted for a greener synthesis. researchgate.net

Overcoming the synthetic challenges is the first and most critical step, enabling the production of sufficient material for comprehensive study.

Comprehensive Exploration of Novel Reactivity Patterns for this compound

The unique constellation of functional groups in this compound suggests a rich and complex reactivity that remains completely unexplored. The molecule contains a conjugated diene-like system (the enedial) and an isolated, nucleophilic double bond, offering multiple sites for chemical transformation. libretexts.org

Key Areas for Reactivity Research:

Selective Functionalization: A major challenge will be to achieve selective reactions at one of the three distinct reactive sites: the two different aldehyde groups and the isolated double bond. Developing chemoselective protection and activation strategies will be crucial.

Cycloaddition Reactions: The conjugated enedial system is a potential candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction, which could rapidly build molecular complexity. reddit.com Investigating its behavior as either a diene or a dienophile would be a primary goal.

Tandem and Cascade Reactions: The proximity of multiple functional groups could be leveraged to design novel tandem or cascade reactions, where a single synthetic operation triggers a series of bond-forming events to create complex polycyclic structures.

Radical Reactions: The double bonds present in the molecule could be substrates for radical addition reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

A systematic study of its reactivity would not only expand the fundamental understanding of organic chemistry but also provide pathways to novel derivatives with potentially enhanced properties.

Deeper Mechanistic Understanding of Biological Interactions of this compound

Terpenoids and meroterpenoids (compounds of mixed polyketide-terpenoid biosynthetic origin) are known to possess a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. frontiersin.orgresearchgate.netnih.gov The dialdehyde functionality, in particular, suggests a potential for covalent interactions with biological nucleophiles, such as lysine (B10760008) and cysteine residues in proteins, a mechanism employed by many bioactive compounds.

Unresolved Questions Regarding Biological Activity:

Target Identification: What are the primary cellular targets of this compound? Identifying the specific proteins or pathways it interacts with is fundamental. This can be approached using chemoproteomic techniques.

Mechanism of Action: Does the compound act via covalent modification, disruption of protein-protein interactions, or another mechanism? The presence of two aldehyde groups makes it a potent candidate for acting as a cross-linking agent. researchgate.net

Structure-Activity Relationship (SAR): How do modifications to its structure affect its biological activity? A systematic synthesis of analogues (e.g., reducing one or both aldehydes, saturating the double bonds) would be necessary to build a robust SAR profile.

The table below outlines a hypothetical research plan to explore these biological questions.

| Research Goal | Proposed Methodologies | Expected Outcome |

| Screen for General Bioactivity | Cell-based assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial screens) | Identification of primary biological effects (e.g., potent against lung cancer cells). frontiersin.org |

| Identify Protein Targets | Activity-Based Protein Profiling (ABPP), Thermal Proteome Profiling (TPP) | A list of specific proteins that covalently or non-covalently bind to the compound. |

| Validate Target Engagement | In-vitro binding assays (e.g., SPR, ITC), Cellular target engagement assays (e.g., CETSA) | Confirmation of direct interaction between the compound and identified protein targets. |

| Elucidate Structure-Activity Relationships (SAR) | Synthesis of a focused library of analogues and testing in relevant bioassays. | Understanding of which functional groups are essential for the observed activity. |

Integration of this compound into Automated Synthesis and High-Throughput Screening Platforms

Modern drug discovery and materials science rely heavily on automation and high-throughput methods. Integrating this compound into these platforms is essential for rapidly exploring its potential. beilstein-journals.org

The development of automated synthesis platforms that use pre-packaged reagent cartridges has made complex chemistry more accessible. youtube.com Recent advances have specifically focused on using aldehydes as versatile starting materials in automated one-pot library synthesis. chemrxiv.orgchemrxiv.org

Future Directions in Automation:

Automated Analogue Synthesis: Once a robust synthesis for the core scaffold is developed, automated platforms could be programmed to modify the aldehyde or alkene functionalities, rapidly generating a library of derivatives for SAR studies. acs.org

High-Throughput Screening (HTS): The synthesized library could be subjected to HTS against large panels of biological targets (e.g., enzymes, cell lines) to quickly identify "hits" for further investigation.

Reaction Optimization: Automated systems can efficiently screen a wide range of reaction conditions (catalysts, solvents, temperatures) to quickly optimize the synthesis of the parent compound and its derivatives, a process that would be prohibitively time-consuming via manual methods.

Overcoming Current Limitations in the Academic Investigation of this compound

The primary limitation in the study of this compound is its novelty and the corresponding lack of foundational research. All the challenges mentioned previously are interconnected and must be addressed systematically.

Lack of Availability: The most immediate barrier is the absence of a reported synthesis. Without a reliable source of the material, no experimental work can be performed. This should be the top priority for any research program.

Inherent Reactivity and Instability: Dialdehydes can be unstable and prone to polymerization or other side reactions. diva-portal.orgncsu.edu Research will need to define the compound's stability under various conditions (pH, temperature, light) and develop appropriate handling and storage protocols. The reactivity of alkyl halides and alkenes shows that functional groups greatly influence a molecule's behavior, and the dialdehyde moiety is expected to be highly influential. msu.edumasterorganicchemistry.com

Analytical Challenges: Characterizing the compound and its reaction products will require a suite of modern analytical techniques. Its high reactivity may complicate purification and analysis by methods like chromatography and NMR spectroscopy.

Absence of Precedent: With no prior art, researchers are truly entering uncharted territory. While this is a challenge, it is also a significant opportunity for groundbreaking discoveries in synthesis, reactivity, and biology.

Q & A

Q. What are the recommended experimental protocols for synthesizing (E)-2-(4-methylpent-3-enyl)but-2-enedial, and how can its stereochemical purity be validated?

- Methodological Answer : Synthesis should begin with precursor compounds like conjugated dienals, using stereoselective catalysts (e.g., organocatalysts or transition metals) to ensure the (E)-configuration. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Chiral HPLC or circular dichroism (CD) spectroscopy can validate stereochemical integrity . For reproducibility, follow protocols from peer-reviewed journals, avoiding non-validated sources like commercial databases.

Q. How should researchers design experiments to characterize the physical-chemical properties of this compound?

- Methodological Answer : Use a tiered approach:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Solubility : Test in polar/non-polar solvents (e.g., water, DMSO, hexane) using UV-Vis spectroscopy.

- Reactivity : Monitor aldehyde group reactivity via Schiff base formation assays with primary amines.

Cross-reference data with PubChem or SciFinder, but prioritize experimental validation to avoid discrepancies in reported values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Conduct reactions in fume hoods due to potential volatility.

- Store waste separately in labeled containers for professional disposal to avoid environmental contamination.

- Refer to safety data sheets (SDS) for analogous α,β-unsaturated aldehydes for hazard predictions .

Advanced Research Questions

Q. How can researchers assess the environmental fate of this compound, and what experimental models are suitable for studying its biodegradation?

- Methodological Answer :

- Abiotic Degradation : Simulate hydrolysis/photolysis under controlled pH and UV light, analyzing degradation products via LC-MS.

- Biotic Degradation : Use microbial consortia from soil/water samples in batch reactors; quantify metabolite formation via isotopic labeling (e.g., ¹⁴C tracing).

- Ecotoxicity : Apply standardized assays (e.g., Daphnia magna or algal growth inhibition tests) to evaluate acute/chronic effects.

Design studies following frameworks like Project INCHEMBIOL, which integrates lab and field data for ecological risk assessment .

Q. What strategies resolve contradictions between experimental data and computational predictions for the compound’s biological activity?

- Methodological Answer :

- Data Reconciliation : Compare molecular docking results (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition or cell viability tests). Discrepancies may arise from solvent effects or protein flexibility.

- Statistical Validation : Use Bland-Altman plots or Cohen’s kappa to quantify agreement between predicted and observed activities.

- Literature Meta-Analysis : Aggregate data from ≥5 peer-reviewed studies to identify consensus mechanisms .

Q. How can the compound’s reactivity in complex matrices (e.g., biological fluids or environmental samples) be systematically evaluated?

- Methodological Answer :

- Matrix-Specific Reactivity : Spike the compound into simulated biological fluids (e.g., plasma, lysosomal fluid) and analyze adduct formation via high-resolution mass spectrometry (HRMS).

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., glutathione).

- Environmental Simulation : Employ microcosm systems to study interactions with humic acids or particulate matter under varying oxygen levels .

Q. What advanced spectroscopic techniques are optimal for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NOESY NMR : To confirm spatial proximity of methylpent-3-enyl and enedial groups.

- IR Spectroscopy : Identify carbonyl stretching frequencies (∼1700 cm⁻¹) and monitor shifts due to conjugation.

- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding for definitive structural assignment. Cross-validate with computational models (DFT) .

Data Analysis and Experimental Design

Q. How should researchers design a split-plot experiment to study the compound’s stability under varying storage conditions?

- Methodological Answer :

- Main Plots : Temperature regimes (e.g., 4°C, 25°C, 40°C).

- Subplots : Humidity levels (30%, 60%, 90% RH).

- Sub-Subplots : Light exposure (dark vs. UV light).

Use ANOVA with Tukey’s post-hoc test to analyze degradation rates. Include ≥4 replicates per condition to ensure statistical power .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties, and how should these models be validated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.